molecular formula C15H13FN2OS2 B2923698 2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326861-48-6

2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2923698
CAS RN: 1326861-48-6
M. Wt: 320.4
InChI Key: DPMSCDJMGWABEP-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of thieno[3,2-d]pyrimidin-4(3H)-one and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, inhibit cancer cell growth, and improve immune function. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in various preclinical studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. Some of these include:
1. Further studies on the mechanism of action of the compound to fully understand its therapeutic potential.
2. Clinical trials to determine the safety and efficacy of the compound in humans.
3. Studying the effects of the compound on different types of cancer and inflammation.
4. Developing more efficient and cost-effective synthesis methods for the compound.
5. Investigating the potential of the compound as a drug delivery system for other therapeutic agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various preclinical studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, further studies are needed to fully understand the effects of this compound on the human body. The development of more efficient and cost-effective synthesis methods for the compound and clinical trials to determine its safety and efficacy in humans are some of the future directions for research on this compound.

Synthesis Methods

The synthesis of 2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one with 2-fluorobenzyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide. The yield of this synthesis method is reported to be around 80%.

Scientific Research Applications

2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown potential therapeutic applications in various preclinical studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

2-ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-2-20-15-17-12-7-8-21-13(12)14(19)18(15)9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMSCDJMGWABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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